2,2,8,8,10,10,16,16-Octamethyl-1,9-dioxa-2,8,10,16-tetrasilacyclohexadecane-5,13-dione
Overview
Description
2,2,8,8,10,10,16,16-Octamethyl-1,9-dioxa-2,8,10,16-tetrasilacyclohexadecane-5,13-dione is a complex organosilicon compound characterized by its intricate molecular structure. This compound belongs to the class of silacycles, which are cyclic compounds containing silicon atoms within the ring structure. Due to its unique properties, it finds applications in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,8,8,10,10,16,16-Octamethyl-1,9-dioxa-2,8,10,16-tetrasilacyclohexadecane-5,13-dione typically involves multi-step organic synthesis processes. One common approach is the cyclization of appropriate silane precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the silacyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where precise control over temperature, pressure, and reactant concentrations is maintained. The use of catalysts can also enhance the efficiency of the synthesis process, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The silicon atoms in the compound can be oxidized to form silicon-oxygen bonds.
Reduction: : Reduction reactions can be used to modify the oxidation state of the silicon atoms.
Substitution: : Substitution reactions can replace one or more substituents on the silicon atoms with different groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various siloxanes, silanols, and other organosilicon compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of other silacyclic compounds and as a building block in the construction of larger molecular frameworks.
Biology
In biological research, it can be used to study the interactions of silicon-containing compounds with biological molecules and systems.
Medicine
Potential medical applications include the development of silicon-based drug delivery systems and biomaterials.
Industry
In industry, it is used in the production of high-performance materials, such as silicones, which are essential in various applications including electronics, coatings, and sealants.
Mechanism of Action
The mechanism by which 2,2,8,8,10,10,16,16-Octamethyl-1,9-dioxa-2,8,10,16-tetrasilacyclohexadecane-5,13-dione exerts its effects depends on its specific application. For example, in drug delivery systems, it may interact with cell membranes or target specific receptors. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Octamethylcyclotetrasiloxane: : Another siloxane compound with a simpler structure.
Silicones: : A broad class of compounds containing silicon-oxygen bonds.
Uniqueness
2,2,8,8,10,10,16,16-Octamethyl-1,9-dioxa-2,8,10,16-tetrasilacyclohexadecane-5,13-dione is unique due to its complex ring structure and the presence of multiple methyl groups, which contribute to its stability and reactivity.
Properties
IUPAC Name |
2,2,8,8,10,10,16,16-octamethyl-1,9-dioxa-2,8,10,16-tetrasilacyclohexadecane-5,13-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40O4Si4/c1-23(2)13-9-17(19)11-15-25(5,6)22-26(7,8)16-12-18(20)10-14-24(3,4)21-23/h9-16H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTBPEGDHXMICH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCC(=O)CC[Si](O[Si](CCC(=O)CC[Si](O1)(C)C)(C)C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40O4Si4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277879 | |
Record name | 2,2,8,8,10,10,16,16-octamethyl-1,9-dioxa-2,8,10,16-tetrasilacyclohexadecane-5,13-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80277879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18623-13-7 | |
Record name | 2,2,8,8,10,10,16,16-Octamethyl-1,9-dioxa-2,8,10,16-tetrasilacyclohexadecane-5,13-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18623-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,8,8,10,10,16,16-Octamethyl-1,9-dioxa-2,8,10,16-tetrasilacyclohexadecane-5,13-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018623137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC4585 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4585 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2,8,8,10,10,16,16-octamethyl-1,9-dioxa-2,8,10,16-tetrasilacyclohexadecane-5,13-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80277879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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